Primaquine-d3 Diphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

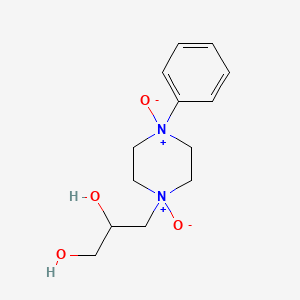

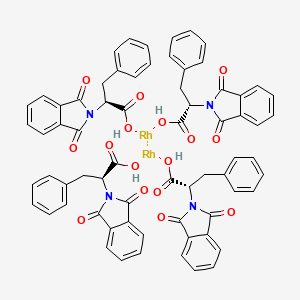

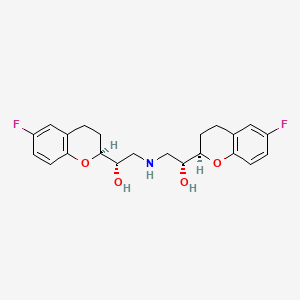

Primaquine-d3 Diphosphate is a deuterated form of Primaquine Diphosphate, an antimalarial drug primarily used to prevent relapse of malaria caused by Plasmodium vivax and Plasmodium ovale. The deuterium substitution in this compound enhances its stability and pharmacokinetic properties, making it a valuable compound in both clinical and research settings.

準備方法

Synthetic Routes and Reaction Conditions

Primaquine-d3 Diphosphate is synthesized through a multi-step process involving the introduction of deuterium atoms into the Primaquine molecule. The synthesis typically starts with the preparation of deuterated intermediates, followed by their conversion into the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and verify the incorporation of deuterium atoms.

化学反応の分析

Types of Reactions

Primaquine-d3 Diphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone-imine derivatives.

Reduction: Reduction reactions can convert the quinone-imine derivatives back to the original compound.

Substitution: Substitution reactions can occur at the amino and methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinone-imine derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

科学的研究の応用

Primaquine-d3 Diphosphate has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of antimalarial drugs.

Biology: Employed in studies investigating the metabolic pathways and mechanisms of action of antimalarial drugs.

Medicine: Used in clinical research to evaluate the pharmacokinetics and pharmacodynamics of deuterated antimalarial drugs.

Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of antimalarial treatments.

作用機序

The mechanism of action of Primaquine-d3 Diphosphate involves the generation of reactive oxygen species and interference with the electron transport chain in the malaria parasite. The compound targets the mitochondria of the parasite, disrupting its energy production and leading to its death. Additionally, this compound may bind to and alter the properties of protozoal DNA, further contributing to its antimalarial effects.

類似化合物との比較

Similar Compounds

Primaquine Diphosphate: The non-deuterated form of the compound, widely used in antimalarial treatments.

Chloroquine: Another antimalarial drug with a different mechanism of action, primarily targeting the blood stages of the parasite.

Mefloquine: An antimalarial drug used for both treatment and prevention of malaria, with a longer half-life compared to Primaquine.

Uniqueness

Primaquine-d3 Diphosphate is unique due to its deuterium substitution, which enhances its stability and pharmacokinetic properties. This makes it a valuable tool in research and clinical applications, providing insights into the metabolism and action of antimalarial drugs. The deuterated form also offers potential advantages in terms of reduced toxicity and improved efficacy compared to its non-deuterated counterpart.

特性

分子式 |

C15H21N3O |

|---|---|

分子量 |

262.36 g/mol |

IUPAC名 |

4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine |

InChI |

InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3 |

InChIキー |

INDBQLZJXZLFIT-BMSJAHLVSA-N |

異性体SMILES |

[2H]C([2H])([2H])OC1=CC(=C2C(=C1)C=CC=N2)NC(C)CCCN |

正規SMILES |

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)

![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)

![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)